molecular formula C20H13N3OS B7805934 4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile

4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile

Cat. No.: B7805934
M. Wt: 343.4 g/mol
InChI Key: SIEQRLPSXHJWPM-UHFFFAOYSA-N
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Description

4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Reaction conditions often involve heating and the use of desiccants like calcium chloride .

Major Products

The major products formed from these reactions include various thienopyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .

Properties

IUPAC Name

4-[(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS/c21-10-14-6-8-15(9-7-14)11-23-13-22-19-18(20(23)24)17(12-25-19)16-4-2-1-3-5-16/h1-9,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEQRLPSXHJWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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